Cas no 1805503-24-5 (3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde structure
1805503-24-5 structure
商品名:3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
CAS番号:1805503-24-5
MF:C9H5ClF2N2O
メガワット:230.598607778549
CID:4878816

3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
    • インチ: 1S/C9H5ClF2N2O/c10-1-5-7(4-15)6(9(11)12)3-14-8(5)2-13/h3-4,9H,1H2
    • InChIKey: ITWDWFWLMOXQBX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C#N)=NC=C(C(F)F)C=1C=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 53.8

3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029039072-1g
3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
1805503-24-5 95%
1g
$2,952.90 2022-04-01
Alichem
A029039072-250mg
3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
1805503-24-5 95%
250mg
$950.60 2022-04-01
Alichem
A029039072-500mg
3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
1805503-24-5 95%
500mg
$1,836.65 2022-04-01

3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献

3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

Introduction to 3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805503-24-5)

3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde, with the CAS number 1805503-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its unique structural and functional properties. The presence of multiple reactive groups, including a chloromethyl moiety, a cyano group, and a difluoromethyl substituent, makes it a versatile intermediate in the synthesis of various bioactive molecules.

The chloromethyl group in this compound introduces a nucleophilic carbon center, which is highly reactive and can participate in nucleophilic substitution reactions. This feature is particularly valuable in medicinal chemistry, where such functional groups are often used to introduce complexity and diversity into drug candidates. The cyano group, on the other hand, contributes to the electron-withdrawing nature of the molecule, influencing its reactivity and electronic properties. Additionally, the difluoromethyl group enhances metabolic stability and lipophilicity, key factors in drug design for improving pharmacokinetic profiles.

Recent advancements in synthetic methodologies have highlighted the utility of 3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde as a building block in the development of novel therapeutic agents. For instance, studies have demonstrated its role in constructing complex scaffolds that exhibit inhibitory activity against various biological targets. The compound’s structural features make it an attractive candidate for further derivatization, allowing chemists to explore a wide range of pharmacological activities.

In the realm of drug discovery, the integration of computational chemistry and high-throughput screening has accelerated the identification of promising lead compounds. Researchers have leveraged virtual screening techniques to predict the binding interactions of 3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde with biological targets such as enzymes and receptors. These computational studies have provided insights into its potential as an inhibitor or modulator of key pathways implicated in diseases like cancer and inflammation.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the introduction of the chloromethyl, cyano, and difluoromethyl groups through carefully controlled reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These synthetic strategies underscore the importance of modern chemical methodologies in accessing complex molecular architectures.

One notable application of 3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, making them attractive targets for therapeutic intervention. The compound’s ability to modulate kinase activity has been explored through structural modifications aimed at enhancing binding affinity and selectivity. Preliminary results from preclinical studies suggest promising activity against specific kinases involved in tumor growth and progression.

The influence of substituents on the electronic properties and reactivity of pyridine derivatives has been extensively studied. The combination of electron-withdrawing groups like the cyano and difluoromethyl moieties stabilizes negative charge distributions within the molecule, influencing its interaction with biological targets. This electronic tuning is crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability.

Future directions in research may focus on exploring new synthetic routes to improve scalability and cost-efficiency. Additionally, green chemistry principles are being increasingly adopted to minimize environmental impact during synthesis. Techniques such as solvent-free reactions or catalytic methods that reduce waste generation are being investigated for applications involving 3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde.

The compound’s potential extends beyond kinase inhibition; it has also been investigated for its antimicrobial properties. The unique structural features contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such findings open avenues for developing novel antibiotics or antifungal agents targeting resistant strains.

In conclusion,3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1805503-24-5) represents a significant advancement in pharmaceutical chemistry due to its versatile reactivity and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in modern medicinal research. As scientific understanding progresses, this compound is expected to continue contributing to innovative approaches in drug discovery and development.

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